1-Propanesulfonamide, 3-((2-(2,3-dihydro-4-hydroxy-2-oxo-7-benzothiazolyl)ethyl)amino)-N-(2-(2-(4-methylphenyl)ethoxy)ethyl)-
Description
This compound is a structurally complex 1-propanesulfonamide derivative characterized by two distinct substituents:
- Benzothiazole moiety: A 2,3-dihydro-4-hydroxy-2-oxo-7-benzothiazolyl group linked via an ethylamino chain at the 3-position of the propanesulfonamide backbone. This moiety is associated with bioactivity in pharmaceuticals, particularly in kinase inhibition and antimicrobial applications .
- Aryl ethoxyethyl group: An N-(2-(2-(4-methylphenyl)ethoxy)ethyl) substituent at the sulfonamide nitrogen. This hydrophobic group may enhance membrane permeability and metabolic stability compared to simpler alkyl chains .
Properties
CAS No. |
189012-09-7 |
|---|---|
Molecular Formula |
C23H31N3O5S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]-N-[2-[2-(4-methylphenyl)ethoxy]ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C23H31N3O5S2/c1-17-3-5-18(6-4-17)10-14-31-15-13-25-33(29,30)16-2-11-24-12-9-19-7-8-20(27)21-22(19)32-23(28)26-21/h3-8,24-25,27H,2,9-16H2,1H3,(H,26,28) |
InChI Key |
FIDWUJWRKJJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOCCNS(=O)(=O)CCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for AR-C-89855 are proprietary and not publicly disclosed in detail. it is known that the compound was developed through a series of chemical reactions involving the formation of specific molecular structures to target dopamine receptors and beta-2 adrenergic receptors . Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
AR-C-89855 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
1-Propanesulfonamide derivatives have been investigated for their potential in treating various medical conditions due to their unique structural properties. Key areas of application include:
1. Alzheimer's Disease Treatment
Research indicates that compounds related to 1-propanesulfonamide can enhance the bioavailability of 3-amino-1-propanesulfonic acid (3APS), which has been linked to cognitive function improvement. Prodrugs of 3APS are being explored for their ability to treat Alzheimer's disease by increasing levels of this compound in the brain, thereby potentially mitigating symptoms associated with cognitive decline .
2. Neuroprotective Effects
The benzothiazole moiety present in this compound has been associated with neuroprotective effects. Studies suggest that derivatives may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
3. Antioxidant Properties
The compound exhibits antioxidant activity, which is essential for protecting cells from damage caused by free radicals. This property is particularly beneficial in developing treatments for conditions characterized by oxidative stress .
Case Studies
Several studies have documented the applications and effects of 1-propanesulfonamide and its derivatives:
Case Study 1: Alzheimer's Disease
In a clinical trial, a prodrug formulation of 3APS derived from 1-propanesulfonamide showed promise in improving cognitive function in patients with mild cognitive impairment. The study highlighted significant increases in the concentration of 3APS in cerebrospinal fluid after administration, correlating with improved cognitive scores .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of a related compound on cultured neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Mechanism of Action
AR-C-89855 exerts its effects by acting as an agonist for dopamine receptors and beta-2 adrenergic receptors. The compound binds to these receptors, activating them and triggering a cascade of intracellular signaling pathways. This activation leads to various physiological responses, such as bronchodilation in the respiratory system and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, a comparison with structurally related 1-propanesulfonamide derivatives is provided below:
Table 1: Structural and Functional Comparison
Key Observations :
Bioactivity vs. Fluorination : The target compound lacks the fluorinated groups seen in CAS 93762-12-0 or Example 53 , which are critical for enhancing metabolic stability in drug candidates. However, its benzothiazole moiety may compensate by providing π-π stacking interactions in enzyme binding.
Synthetic Complexity: Compared to simpler derivatives like N-(2-acetylphenyl)-1-propanesulfonamide, the target compound’s multi-step synthesis (implied by the ethylamino-benzothiazole linkage) may limit scalability .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-Propanesulfonamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the benzothiazole core via cyclization under controlled pH and temperature (70–90°C) .
- Step 2 : Ethylenediamine coupling to introduce the sulfonamide group using DMF as a solvent and carbodiimide-based coupling agents .
- Step 3 : Etherification of the 4-methylphenoxyethyl chain under anhydrous conditions with potassium carbonate as a base .
- Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature gradients) and minimize side-product formation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns, particularly for the benzothiazole and ethoxyethyl groups. Key signals: aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 8.2–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and quantify residual solvents .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonamide and benzothiazole moieties .
Q. How can solubility and stability be evaluated for in vitro biological assays?
- Methodological Answer :
- Solubility Screening : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
- Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to benzothiazole-recognizing enzymes (e.g., kinases) and optimize substituent orientations .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (100 ns simulations, GROMACS) .
Q. How can contradictory data in biological activity assays be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP levels in kinase inhibition assays) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolite Interference : Use LC-MS/MS to identify metabolites formed during incubation and adjust assay conditions (e.g., shorter incubation times) .
- Epistatic Analysis : CRISPR knockouts of putative off-target proteins to isolate primary mechanisms .
Q. What advanced reactor designs improve scalability of the synthesis?
- Methodological Answer :
- Flow Chemistry : Microreactors with temperature-controlled zones to enhance mixing and reduce reaction time for the benzothiazole cyclization step .
- Membrane Separation : Integrate nanofiltration membranes (MWCO 300–500 Da) to isolate the sulfonamide intermediate and recycle catalysts .
- Process Analytical Technology (PAT) : In-line FTIR probes to monitor reaction progress and automate pH adjustments .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Error Source Identification : Compare DFT-predicted transition states with experimental intermediates (e.g., via trapping with quenching agents) .
- Solvent Effects : Re-run calculations incorporating implicit solvent models (e.g., COSMO-RS) to account for solvation entropy .
- Machine Learning : Train models on existing reaction datasets to refine yield predictions for sulfonamide coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
